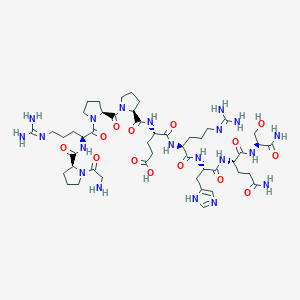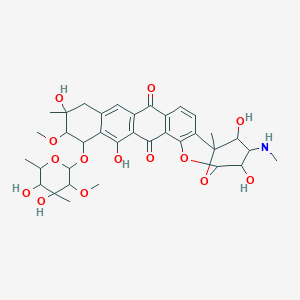
Respinomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Respinomycin B is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. by a group of Japanese researchers in 1990. Respinomycin B has been shown to have potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In addition to its antibacterial properties, Respinomycin B has also been found to have antitumor activity, making it a promising candidate for cancer therapy.
Mecanismo De Acción
Respinomycin B exerts its antibacterial and antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. Topoisomerase II is responsible for unwinding the DNA double helix during replication, and Respinomycin B binds to the enzyme, preventing it from performing its function. This leads to the accumulation of DNA breaks and ultimately, cell death.
Biochemical and Physiological Effects:
Respinomycin B has been shown to have several biochemical and physiological effects. Studies have shown that Respinomycin B inhibits the activity of topoisomerase II, leading to the accumulation of DNA breaks and ultimately, cell death. In addition, Respinomycin B has also been found to induce apoptosis (programmed cell death) in cancer cells. Studies have also shown that Respinomycin B has immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Respinomycin B is its potent antibacterial and antitumor activity. This makes it a promising candidate for the development of new antibiotics and anticancer drugs. However, Respinomycin B is a complex molecule that is difficult to synthesize, which may limit its use in lab experiments. In addition, Respinomycin B has been found to have some cytotoxic effects, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of Respinomycin B. One direction is the development of new analogs of Respinomycin B with improved pharmacological properties. Another direction is the study of Respinomycin B in combination with other drugs, to determine whether it can enhance their efficacy. Finally, the study of Respinomycin B in animal models of disease may provide valuable insights into its potential therapeutic uses.
Métodos De Síntesis
The synthesis of Respinomycin B is a complex process that involves several steps. The first step is the preparation of the precursor molecule, which is then converted into Respinomycin B through a series of chemical reactions. One of the most commonly used methods for the synthesis of Respinomycin B is the macrolactonization method, which involves the cyclization of a linear precursor molecule to form the macrolide ring.
Aplicaciones Científicas De Investigación
Respinomycin B has been extensively studied for its antibacterial and antitumor properties. Several studies have shown that Respinomycin B has potent antibacterial activity against a wide range of gram-positive bacteria, including Respinomycin B and VRE. In addition, Respinomycin B has also been found to have antitumor activity, making it a promising candidate for cancer therapy. Studies have shown that Respinomycin B induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Propiedades
Número CAS |
151233-05-5 |
|---|---|
Nombre del producto |
Respinomycin B |
Fórmula molecular |
C35H43NO14 |
Peso molecular |
701.7 g/mol |
Nombre IUPAC |
13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-11,15,22,24-tetrahydroxy-12-methoxy-1,11-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |
InChI |
InChI=1S/C35H43NO14/c1-12-27(41)34(3,44)30(46-7)32(47-12)49-26-17-13(11-33(2,43)29(26)45-6)10-15-18(22(17)38)23(39)19-14(21(15)37)8-9-16-25(19)48-31-24(40)20(36-5)28(42)35(16,4)50-31/h8-10,12,20,24,26-32,36,38,40-44H,11H2,1-7H3 |
Clave InChI |
HXEWDKDWENRZME-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O |
Sinónimos |
respinomycin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



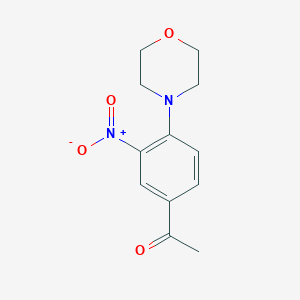

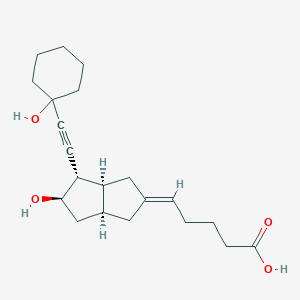
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
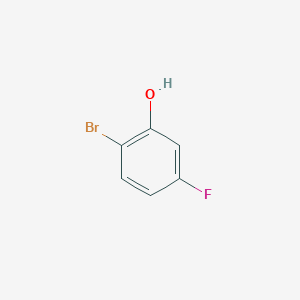
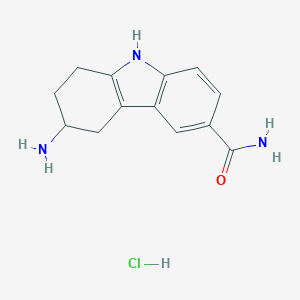
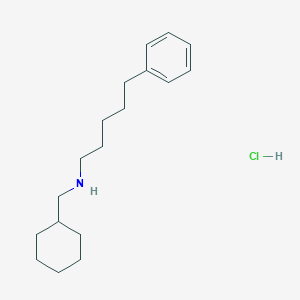
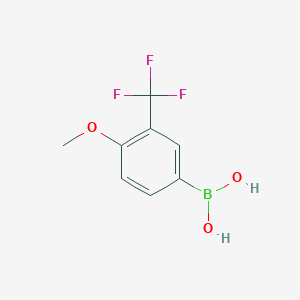


![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)

